molecular formula C7H9BrN2O B1467074 {2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine CAS No. 1250301-79-1

{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine

Cat. No.: B1467074
CAS No.: 1250301-79-1
M. Wt: 217.06 g/mol
InChI Key: LBIGOGHDFQCOCO-UHFFFAOYSA-N
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Description

“{2-[(3-Bromopyridin-2-yl)oxy]ethyl}amine” is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is also known by other synonyms such as “Ethanamine, 2-[(3-bromo-2-pyridinyl)oxy]-” and "2-((3-Bromopyridin-2-yl)oxy)ethan-1-amine" .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromopyridinyl group attached to an ethylamine group via an oxygen atom . The bromopyridinyl group consists of a pyridine ring with a bromine atom attached to one of the carbon atoms .

Properties

IUPAC Name

2-(3-bromopyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGOGHDFQCOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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